molecular formula C15H25N3O4S B2596488 3,5-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide CAS No. 2034303-59-6

3,5-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide

Cat. No.: B2596488
CAS No.: 2034303-59-6
M. Wt: 343.44
InChI Key: KPNIHJVKPJYDSL-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Piperidine Derivative Attachment: The piperidine moiety is attached via a nucleophilic substitution reaction, where the piperidine derivative reacts with a suitable leaving group on the isoxazole-sulfonamide intermediate.

    Tetrahydrofuran Ring Introduction: The tetrahydrofuran ring is incorporated through a ring-closing reaction, often involving a hydroxyl group and a halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The isoxazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Various alkylated or acylated derivatives of the isoxazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of sulfonamides with biological targets, such as enzymes and receptors. Its structural features allow it to act as a probe in biochemical assays.

Medicine

Medically, 3,5-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide has potential applications as a drug candidate. Its sulfonamide group is known for its antibacterial properties, and the compound could be explored for its efficacy against various bacterial strains.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the isoxazole ring can interact with hydrophobic pockets in proteins. The piperidine and tetrahydrofuran rings contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Other sulfonamide compounds, such as sulfamethoxazole, share similar antibacterial properties.

    Isoxazoles: Compounds like isoxazole-4-carboxylic acid have similar ring structures but different functional groups.

    Piperidines: Piperidine derivatives, such as piperidine-4-carboxylic acid, have similar core structures but different substituents.

Uniqueness

What sets 3,5-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3,5-dimethyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4S/c1-11-15(12(2)22-17-11)23(19,20)16-9-13-3-6-18(7-4-13)14-5-8-21-10-14/h13-14,16H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNIHJVKPJYDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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